molecular formula C24H44N4O8 B12295814 rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate

rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate

Cat. No.: B12295814
M. Wt: 516.6 g/mol
InChI Key: QZIAPYJDXPTNGY-QUOODJBBSA-N
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Description

rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry for the development of pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually done using tert-butyl chloroformate in the presence of a base.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality, allowing the compound to interact with its target without undergoing premature reactions. The piperidine ring provides a scaffold that can fit into the active site of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-3-amino-2-carboxylate: Lacks the Boc protecting group.

    tert-Butyl (2R,3S)-3-aminopiperidine-2-carboxylate: Has a tert-butyl ester instead of a methyl ester.

Uniqueness

The presence of the Boc protecting group in rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate makes it unique compared to similar compounds. This group provides stability and allows for selective reactions at other functional groups.

Properties

Molecular Formula

C24H44N4O8

Molecular Weight

516.6 g/mol

IUPAC Name

methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate;methyl (2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate

InChI

InChI=1S/2C12H22N2O4/c2*1-12(2,3)18-11(16)14-8-6-5-7-13-9(8)10(15)17-4/h2*8-9,13H,5-7H2,1-4H3,(H,14,16)/t2*8-,9+/m10/s1

InChI Key

QZIAPYJDXPTNGY-QUOODJBBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN[C@@H]1C(=O)OC.CC(C)(C)OC(=O)N[C@H]1CCCN[C@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1C(=O)OC.CC(C)(C)OC(=O)NC1CCCNC1C(=O)OC

Origin of Product

United States

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